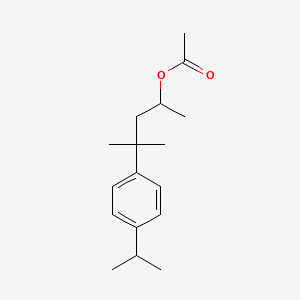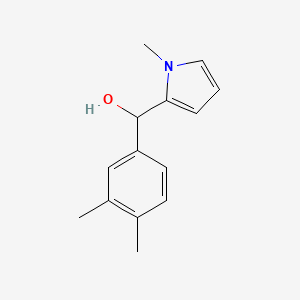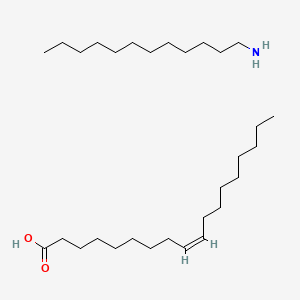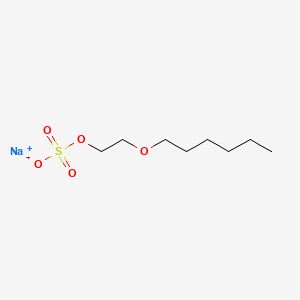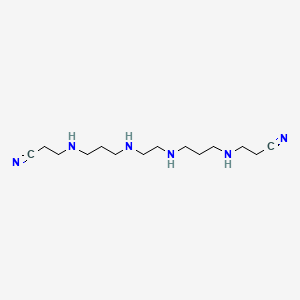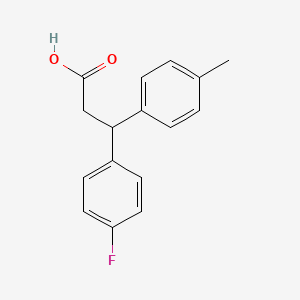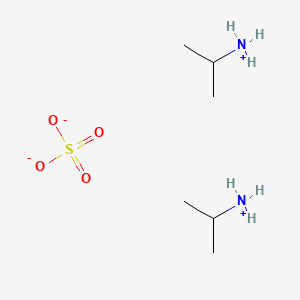
(Nonyloxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nonyloxy)acetaldehyde, with the chemical formula C11H22O2, is a colorless liquid known for its fruity odor. It is widely used in the production of fragrances and flavors, playing a crucial role in the formulation of perfumes, cosmetics, and food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Nonyloxy)acetaldehyde can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of nonyloxyethanol can yield this compound. This process typically employs oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the ozonization of alkenes followed by oxidative cleavage. This method ensures high yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (Nonyloxy)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes and alcohols
Applications De Recherche Scientifique
(Nonyloxy)acetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving aldehyde reactions.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other consumer products
Mécanisme D'action
The mechanism by which (Nonyloxy)acetaldehyde exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with amines, leading to various biochemical interactions. Additionally, it can undergo oxidation-reduction reactions, influencing cellular processes by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can modify proteins, lipids, and DNA, impacting cellular functions .
Comparaison Avec Des Composés Similaires
Acetaldehyde (Ethanal): A simpler aldehyde with the formula CH3CHO, known for its role in alcoholic fermentation and as an intermediate in various chemical processes.
Benzaldehyde: An aromatic aldehyde with the formula C6H5CHO, commonly used in the synthesis of perfumes and flavoring agents.
Propionaldehyde: An aliphatic aldehyde with the formula CH3CH2CHO, used in the production of plastics and other chemicals.
Uniqueness of (Nonyloxy)acetaldehyde: this compound stands out due to its unique nonyloxy group, which imparts distinct physical and chemical properties. Its fruity odor and application in fragrance and flavor industries make it particularly valuable. Additionally, its reactivity and versatility in synthetic chemistry further highlight its uniqueness .
Propriétés
Numéro CAS |
84681-88-9 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-nonoxyacetaldehyde |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h9H,2-8,10-11H2,1H3 |
Clé InChI |
SMXFPNDYEFSMBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


